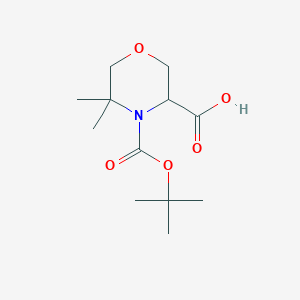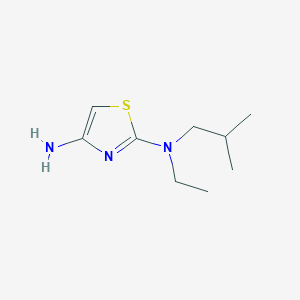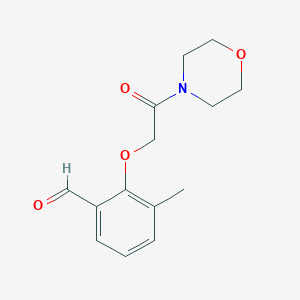
5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonylation: Addition of the ethylsulfonyl group to the pyrimidine ring.
Amination: Introduction of the amine group at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur on the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
作用机制
The mechanism of action for 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
4-(3-Nitrophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group.
5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine: Has a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine may confer unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds.
属性
分子式 |
C12H12N4O4S |
|---|---|
分子量 |
308.32 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-4-(3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O4S/c1-2-21(19,20)10-7-14-12(13)15-11(10)8-4-3-5-9(6-8)16(17)18/h3-7H,2H2,1H3,(H2,13,14,15) |
InChI 键 |
NGZCOHSJNZOFNK-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


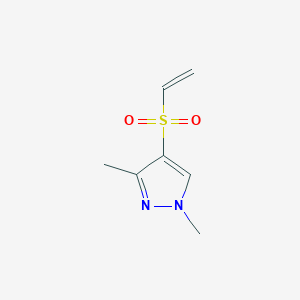
![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
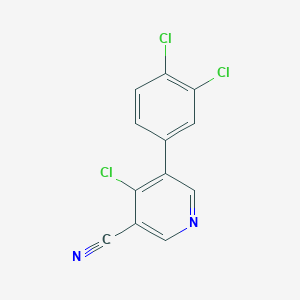
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)
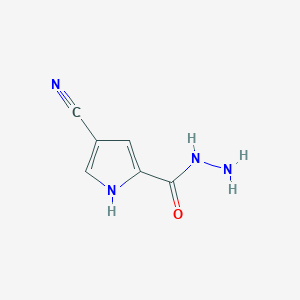
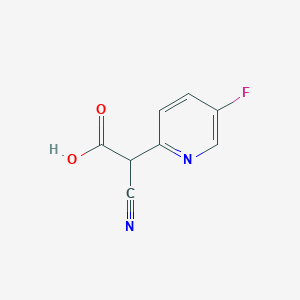
![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)
